N-(2,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-4-27-15-25-22-19(18-8-6-5-7-9-18)13-28(23(22)24(27)30)14-21(29)26-20-12-16(2)10-11-17(20)3/h5-13,15H,4,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJXIJVYDLPEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 400.5 g/mol. The structure includes a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Enzymatic Interaction : It may inhibit or activate enzymes involved in critical metabolic pathways.
- Receptor Binding : The compound can bind to specific receptors, thereby modulating cellular signaling pathways.
- Nucleic Acid Interaction : It may intercalate or bind to DNA/RNA, affecting gene expression and cellular functions.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it possesses cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| SW480 | 11.08 | Induces apoptosis via upregulation of Bax and downregulation of Bcl-2 |
| CNE-2 | Not specified | Growth inhibition and G2/M phase arrest |
These findings suggest that the compound disrupts the cell cycle and induces apoptosis in cancer cells through specific molecular mechanisms.
Antimicrobial Activity
Preliminary studies also suggest antimicrobial properties against both Gram-positive and Gram-negative bacteria. The exact mechanisms are under investigation but may involve disruption of bacterial cell membranes or inhibition of bacterial enzymes.
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluated the compound's effects on various cancer cell lines. It demonstrated significant cytotoxicity with an IC50 value indicating effective growth inhibition across multiple panels tested .
- Mechanistic Studies : Further mechanistic studies revealed that the compound triggers apoptosis by activating caspases and disrupting mitochondrial membrane potential in affected cells .
- Comparative Analysis : When compared to other thienopyrimidine derivatives, this compound displayed superior activity against specific cancer lines, suggesting it could be a lead candidate for further development in cancer therapy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with pyrrolo[3,2-d]pyrimidine cores exhibit significant anticancer properties. N-(2,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide has been evaluated for its ability to inhibit tumor growth. In vitro studies have shown that it can induce apoptosis in cancer cell lines by affecting microtubule dynamics and interfering with cell cycle progression .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions. This interaction is critical for developing drugs targeting diseases where enzyme dysregulation is a factor .
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial properties. Its effectiveness against various bacterial strains could make it a candidate for further development as an antibacterial agent .
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolo-Pyrimidine Core : This involves cyclization reactions starting from commercially available precursors.
- Introduction of Functional Groups : Subsequent steps introduce the acetamide moiety and other substituents through well-established synthetic routes.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of this compound against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .
Case Study 2: Enzyme Interaction Analysis
Another investigation focused on the compound's role as an enzyme inhibitor. Using kinetic assays, researchers identified that it significantly inhibited specific kinases involved in cancer cell signaling pathways. This finding supports its potential use as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and physicochemical properties of the target compound and analogs:
Key Observations
Core Heterocycle Modifications: Replacing the pyrrolo[3,2-d]pyrimidine core with a thieno[2,3-d]pyrimidine () introduces sulfur, which may alter electronic properties and binding affinity.
Substituent Impact: Position 3: Ethyl (target) vs. 2-methoxyethyl () vs. dipentylamino (). Bulkier groups (e.g., dipentylamino) reduce solubility but may improve target binding through hydrophobic interactions. Position 7: Phenyl (target) vs. ethoxycarbonyl (). Electron-withdrawing groups (e.g., ester) decrease electron density at the core, affecting reactivity. Acetamide Tail: 2,5-Dimethylphenyl (target) vs. 2,6-dimethylphenyl (). Steric hindrance from 2,6-substitution may influence conformational flexibility.
Physicochemical Properties :
- Higher melting points (e.g., 302–304°C in ) correlate with fluorinated substituents, which enhance crystallinity and thermal stability via strong intermolecular forces (e.g., C–F dipole interactions) .
- Molecular weights >500 Da () may limit bioavailability, underscoring the need for balanced lipophilicity in drug design.
Synthesis and Characterization :
- Acetylation reactions () yield 73% for simpler analogs, while cross-coupling methodologies () show lower yields (19%) due to complex boron chemistry.
- Single-crystal X-ray data () validated by SHELX software () confirm structural assignments, critical for understanding stereoelectronic effects .
Hydrogen Bonding and Crystallography
- The acetamide group in the target compound participates in hydrogen bonding (N–H···O=C), influencing crystal packing and solubility. Analogous compounds (e.g., ) with methyl-substituted phenyl groups exhibit varied hydrogen-bonding patterns, as analyzed via graph set theory () .
- The Cambridge Structural Database (CSD) () provides reference data for similar pyrrolopyrimidines, aiding in predictive modeling of supramolecular arrangements .
Q & A
Q. What are the key synthetic routes for this compound?
The synthesis involves constructing the pyrrolo[3,2-d]pyrimidine core via cyclocondensation, followed by functionalization. A representative method ( ) uses Suzuki-Miyaura coupling with Pd(II) acetate (2.83 mmol) and a boronate ester to introduce aryl groups, yielding 51% after chromatography (hexane/acetone gradient). Critical steps include alkylation at the 5-position and amidation with N-(2,5-dimethylphenyl)acetamide. Reaction conditions (e.g., 100°C in 2-methyltetrahydrofuran) and catalyst optimization are essential for regioselectivity .
Q. How is the molecular structure characterized?
Single-crystal X-ray diffraction (SCXRD) confirms bond lengths (mean C–C = 0.005 Å) and angles, with refinement addressing disorder (R factor = 0.054, wR = 0.182) . Complementary techniques:
- 1H NMR : Distinct signals for CH3 (δ 2.03 ppm in DMSO-d6) and aromatic protons .
- LC-MS : Molecular ion [M+H]+ at m/z 362.0 .
Q. What analytical techniques ensure purity?
- HPLC-UV/Vis : Purity >95% (λ = 254 nm) .
- DSC : Melting point determination (e.g., 190–191°C) .
- Elemental Analysis : C/H/N within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction yields be optimized?
Design of Experiments (DoE) ( ) reduces trial runs by screening variables (e.g., catalyst loading, solvent polarity). For example, a fractional factorial design identified optimal Pd loading (3 mol%) and solvent (2-MeTHF), improving yields by 20%. Computational methods ( ) use quantum chemical calculations (e.g., B3LYP/6-31G*) to model transition states, shortening optimization time by 40% .
Q. How are spectroscopic discrepancies resolved?
Q. What computational tools predict reactivity?
Fukui indices (DFT) identify electrophilic sites for nucleophilic attack. PCM solvent models incorporate solvation effects, while Nudged Elastic Band calculations map activation barriers. These methods reduced optimization cycles by 30% in analogous systems .
Q. How are crystallization challenges addressed for SCXRD?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
